molecular formula C₄₄H₂₄Cl₆O₂ B1146215 Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) CAS No. 1795129-61-1

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)

Cat. No. B1146215
M. Wt: 797.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Lumefantrine and its derivatives, including the E/Z-mixture of 3,4-epoxytetrahydrofuranyl dimer, are synthesized through complex chemical processes. The synthesis may involve stereospecific epoxidation mechanisms, as seen in related studies where isotopomeric olefins and epoxides are synthesized and transformed using specific reagents and conditions (Müller & Pfyffer, 1992).

Molecular Structure Analysis

The molecular structure of lumefantrine and its dimers is crucial for understanding its chemical behavior and interactions. Studies on similar compounds show the significance of E/Z isomerization and its impact on the aggregation-induced emission and self-organization of molecules (Wang et al., 2012).

Chemical Reactions and Properties

Lumefantrine's chemical reactions and properties are influenced by its structural characteristics, such as the presence of the epoxytetrahydrofuranyl group. The compound undergoes various chemical reactions, including stereoselective synthesis and isomerization, which are critical for its pharmaceutical applications and effectiveness (Xie & Li, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a vital role in the drug's formulation and bioavailability. Studies on lumefantrine and related compounds highlight the importance of improving physical properties through nanoformulation and solid lipid nanoparticles to enhance oral bioavailability and therapeutic efficacy (Garg et al., 2017).

Chemical Properties Analysis

The chemical properties of lumefantrine, including its interaction with human serum albumin, are crucial for its pharmacokinetics and drug distribution. Binding studies and molecular docking analyses provide insights into lumefantrine's chemical behavior in the human body (Musa et al., 2020).

Scientific Research Applications

Improvement in Oral Bioavailability

Garg et al. (2017) developed lumefantrine loaded binary solid lipid nanoparticles (LF-SLNs) to enhance its poor and variable oral bioavailability. This was achieved using a binary lipid mixture of stearic acid and caprylic acid, resulting in significant enhancement in the intestinal permeability and oral bioavailability of lumefantrine (Garg, Bhalala, Tomar, & Wahajuddin, 2017).

Development of Molecularly Imprinted Polymers

Silva et al. (2018) focused on creating molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE) of lumefantrine from human plasma. This innovative approach is less expensive and more stable, improving the drug monitoring process (Silva, Diniz, Pianetti, César, Silva, Freitas, Sousa, & Fernandes, 2018).

Pharmacokinetic Implications

Zakaria and Badhan (2018) explored the impact of CYP2B6 polymorphisms on interactions between efavirenz and lumefantrine in pediatric antimalarial therapy. The study highlights the pharmacokinetic implications of such drug-drug interactions, especially in polymorphic subjects (Zakaria & Badhan, 2018).

Dissolution Improvement Studies

Patel and Wairkar (2021) worked on improving the dissolution of lumefantrine by creating a co-precipitate with Eudragit E PO. This research aimed at increasing drug solubility, showing significant improvement in dissolution rate (Patel & Wairkar, 2021).

Manufacturing Process Optimization

Boehm et al. (2007) revised the manufacturing process for lumefantrine, part of the antimalarial drug Coartem, to increase throughput and efficiency (Boehm, Fuenfschilling, Krieger, Kuesters, & Struber, 2007).

Safety And Hazards

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) is not classified as a hazardous compound .

properties

CAS RN

1795129-61-1

Product Name

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)

Molecular Formula

C₄₄H₂₄Cl₆O₂

Molecular Weight

797.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.